molecular formula C16H16ClNO B5685528 2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol

2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B5685528
M. Wt: 273.75 g/mol
InChI Key: COSLOJQJTOQPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol is an organic compound that features a phenol group substituted with a 4-chlorophenylamino group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with formaldehyde and a phenol derivative under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-chloroanilino)methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSLOJQJTOQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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